molecular formula C33H50Cl3NO B12692118 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium CAS No. 85940-45-0

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

Cat. No.: B12692118
CAS No.: 85940-45-0
M. Wt: 583.1 g/mol
InChI Key: CCTOGLVRCQXAMI-UHFFFAOYSA-M
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Description

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is a complex organic compound that combines a phenolate and an ammonium salt

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium typically involves a multi-step process. One common method is the nucleophilic aromatic substitution reaction, where a nucleophile replaces a leaving group on an aromatic ring . This reaction requires specific conditions, such as the presence of a strong base and an electron-withdrawing group on the aromatic ring to facilitate the substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce various substituted phenolates.

Scientific Research Applications

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-2-cyclohexylphenol
  • Dodecyl-dimethylammonium chloride
  • Phenylmethyl-dodecyl-dimethylammonium

Uniqueness

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium is unique due to its combination of a phenolate and an ammonium salt, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

85940-45-0

Molecular Formula

C33H50Cl3NO

Molecular Weight

583.1 g/mol

IUPAC Name

4-chloro-2-cyclohexylphenolate;[dichloro(phenyl)methyl]-dodecyl-dimethylazanium

InChI

InChI=1S/C21H36Cl2N.C12H15ClO/c1-4-5-6-7-8-9-10-11-12-16-19-24(2,3)21(22,23)20-17-14-13-15-18-20;13-10-6-7-12(14)11(8-10)9-4-2-1-3-5-9/h13-15,17-18H,4-12,16,19H2,1-3H3;6-9,14H,1-5H2/q+1;/p-1

InChI Key

CCTOGLVRCQXAMI-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCC[N+](C)(C)C(C1=CC=CC=C1)(Cl)Cl.C1CCC(CC1)C2=C(C=CC(=C2)Cl)[O-]

Origin of Product

United States

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